molecular formula C13H15N3O3S B14470850 N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide CAS No. 66398-00-3

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide

Cat. No.: B14470850
CAS No.: 66398-00-3
M. Wt: 293.34 g/mol
InChI Key: IFJMKIDKBVTSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide is a complex organic compound that features a sulfonyl group attached to a benzene ring, an imidazole ring, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an imidazole derivative under basic conditions to form the sulfonyl-imidazole intermediate. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group. Finally, the formamide group is introduced through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-imidazole derivatives and formamide-containing molecules. Examples include:

Uniqueness

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and formamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

66398-00-3

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylimidazol-4-yl]ethyl]formamide

InChI

InChI=1S/C13H15N3O3S/c1-11-2-4-13(5-3-11)20(18,19)16-8-12(15-9-16)6-7-14-10-17/h2-5,8-10H,6-7H2,1H3,(H,14,17)

InChI Key

IFJMKIDKBVTSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CCNC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.